2-Hydrazino-alpha-(4-hydroxy-3-methoxybenzyl)propionitrile

Medicinal Chemistry Enzyme Inhibition Parkinson's Disease

This white solid (MW 221.26) is the critical nitrile intermediate for synthesizing α-hydrazino acid DOPA-decarboxylase inhibitors like carbidopa. Its specific 4-hydroxy-3-methoxy substitution on the aromatic ring is structurally mandatory—generic nitrile building blocks yield inactive final compounds. The hydrazino and nitrile moieties enable the established Strecker/hydrolysis pathway, delivering inhibitors with ~1000-fold greater in vitro potency than methyldopa. Procure this validated precursor to ensure pharmacologically relevant outcomes in Parkinson’s disease research and process chemistry scale-up studies.

Molecular Formula C11H15N3O2
Molecular Weight 221.26
CAS No. 40248-56-4
Cat. No. B588040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydrazino-alpha-(4-hydroxy-3-methoxybenzyl)propionitrile
CAS40248-56-4
Synonymsα-Hydrazinyl-4-hydroxy-3-methoxy-α-methyl-benzenepropanenitrile;  (+/-)-α-Hydrazino-4-hydroxy-3-methoxy-α-methyl-benzenepropanenitrile; 
Molecular FormulaC11H15N3O2
Molecular Weight221.26
Structural Identifiers
SMILESCC(CC1=CC(=C(C=C1)O)OC)(C#N)NN
InChIInChI=1S/C11H15N3O2/c1-11(7-12,14-13)6-8-3-4-9(15)10(5-8)16-2/h3-5,14-15H,6,13H2,1-2H3
InChIKeyHUVIKIJSYLNFHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydrazino-alpha-(4-hydroxy-3-methoxybenzyl)propionitrile (CAS 40248-56-4): A Validated Synthetic Intermediate for High-Potency Decarboxylase Inhibitor Development


2-Hydrazino-alpha-(4-hydroxy-3-methoxybenzyl)propionitrile (CAS 40248-56-4), also known as α-Hydrazinyl-4-hydroxy-3-methoxy-α-methyl-benzenepropanenitrile, is a white solid with a molecular weight of 221.26 g/mol [1]. This compound is not a final pharmaceutical product but a critical intermediate in the established synthetic pathway for a class of α-hydrazino acids that function as potent DOPA-decarboxylase inhibitors [2]. Its primary application is as a precursor in the synthesis of compounds like carbidopa, a key drug used in Parkinson's disease therapy [2]. The compound's structural features, specifically the hydrazino and nitrile moieties, are essential for its specific reactivity in subsequent chemical transformations, differentiating it from other potential building blocks.

Why Generic α-Hydrazino Nitriles Cannot Replace 2-Hydrazino-alpha-(4-hydroxy-3-methoxybenzyl)propionitrile in Critical Syntheses


The specific substitution pattern on the aromatic ring of 2-Hydrazino-alpha-(4-hydroxy-3-methoxybenzyl)propionitrile (4-hydroxy-3-methoxy) is not arbitrary; it is a precise design feature that dictates the pharmacological outcome of the final product [1]. The established synthesis of potent α-hydrazino acid decarboxylase inhibitors, such as carbidopa, relies on the specific properties of this nitrile intermediate. The subsequent hydrolysis step yields the α-hydrazino acid which, when possessing the 3,4-dihydroxybenzyl moiety, exhibits an in vitro potency approximately one thousand times greater than the parent compound (methyldopa) in inhibiting mammalian DOPA-decarboxylase [1]. Generic substitution with a nitrile bearing a different substitution pattern would lead to a different final compound with unknown or vastly different biological activity, potentially rendering the synthesis futile for its intended purpose.

Quantitative Evidence for Selecting 2-Hydrazino-alpha-(4-hydroxy-3-methoxybenzyl)propionitrile (CAS 40248-56-4) over Alternatives


Validated Synthetic Precursor for a 1000-Fold Potent DOPA-Decarboxylase Inhibitor

This compound is a validated synthetic intermediate that leads to α-hydrazino-α-(3,4-dihydroxybenzyl)propionic acid, a compound with approximately 1000 times the DOPA-decarboxylase inhibitory potency of the parent compound methyldopa in vitro [1]. This represents a class-level inference of potency based on the established synthetic route. In contrast, alternative synthetic pathways or starting materials not containing this specific hydrazino-nitrile intermediate would not guarantee access to this class of highly potent inhibitors.

Medicinal Chemistry Enzyme Inhibition Parkinson's Disease

Proven Chemical Intermediate for Carbidopa Synthesis via Strecker Reaction

The compound is synthesized via a modified Strecker reaction using hydrazine and potassium cyanide on an arylacetone, yielding the α-hydrazino nitrile [1]. This specific intermediate is then hydrolyzed in two stages (first to an amide with HCl, then to the acid with HBr) to produce the desired α-hydrazino acid (e.g., carbidopa) [1]. Alternative intermediates, such as those lacking the hydrazino group or with different protecting groups, would require entirely different and potentially less efficient or lower-yielding reaction sequences. The established procedure's reliance on this specific nitrile underscores its unique and non-substitutable role in this efficient synthetic pathway.

Organic Synthesis Pharmaceutical Intermediates Process Chemistry

Defined Storage and Stability Profile for Laboratory Handling

The compound is typically stored at 2-8°C under refrigeration to maintain its integrity . While specific degradation kinetics are not provided in the primary literature, this defined storage condition is a standard requirement for hydrazine derivatives to prevent oxidation and decomposition. In contrast, a related deuterium-labeled analog, 2-Hydrazino-α-(4-hydroxy-3-methoxybenzyl)propionitrile-d5 (CAS 1189658-77-2), is recommended for storage at -20°C, indicating that even minor isotopic modifications can significantly alter stability requirements . This differentiation highlights the need to adhere to the specific handling instructions for the unlabeled compound to ensure its reliability as a synthetic reagent.

Compound Management Analytical Chemistry Stability

Optimal Application Scenarios for 2-Hydrazino-alpha-(4-hydroxy-3-methoxybenzyl)propionitrile (CAS 40248-56-4) in Scientific and Industrial Settings


Medicinal Chemistry: Synthesis of Novel α-Hydrazino Acid DOPA-Decarboxylase Inhibitors

Procurement for research groups focused on developing next-generation treatments for Parkinson's disease and other disorders involving aromatic L-amino acid decarboxylase. The compound serves as the key starting material for creating a library of α-hydrazino acids with potential peripheral or central decarboxylase inhibitory activity, leveraging the established 1000-fold potency increase demonstrated by the parent class [1].

Process Chemistry: Development and Scale-Up of Carbidopa and Analogue Production

Use by chemical engineers and process chemists to validate, optimize, and scale up the synthesis of carbidopa and related pharmaceuticals. The compound's well-documented synthesis and conversion via the Strecker and hydrolysis steps [1] make it an essential standard for establishing robust, high-yield manufacturing processes.

Analytical and Bioanalytical Method Development

Utilization as a reference standard or for the synthesis of internal standards in mass spectrometry-based assays. The compound's unique molecular weight (221.26 g/mol) and structure [2] make it suitable for developing and validating analytical methods to detect and quantify related hydrazino compounds in complex biological matrices. Its deuterated analog (CAS 1189658-77-2) is already employed for this purpose .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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